2-Imino-3-methyl-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol
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Overview
Description
2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) is a chemical compound with the molecular formula C9H9N3O2. It is known for its unique structure, which includes a quinoxaline ring system with an amine group and a methyl group, along with two oxygen atoms forming a dioxide.
Preparation Methods
The synthesis of 2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) typically involves the reaction of appropriate quinoxaline derivatives with specific reagents under controlled conditions. One common synthetic route includes the oxidation of 3-methylquinoxaline using hydrogen peroxide or other oxidizing agents to introduce the dioxide functionality. Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxide group back to the parent quinoxaline derivative.
Substitution: The amine group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) can be compared with other quinoxaline derivatives, such as:
2-Quinoxalinamine,1,4-dioxide: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylquinoxaline: Lacks the dioxide functionality, which may influence its chemical properties and applications.
Properties
IUPAC Name |
3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-9(10)12(14)8-5-3-2-4-7(8)11(6)13/h2-5H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSWESUSKXMMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1N)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668373 |
Source
|
Record name | 2-Imino-3-methyl-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51420-58-7 |
Source
|
Record name | 2-Imino-3-methyl-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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